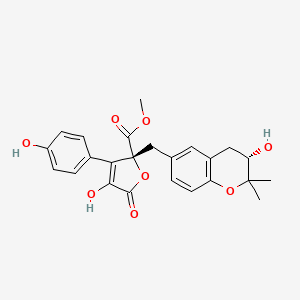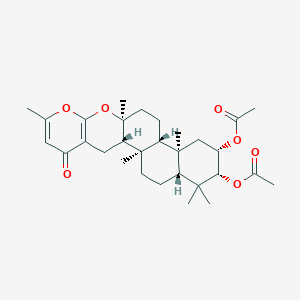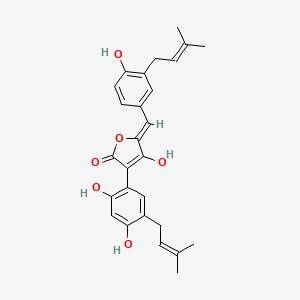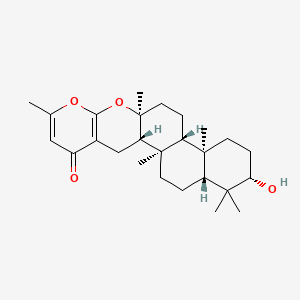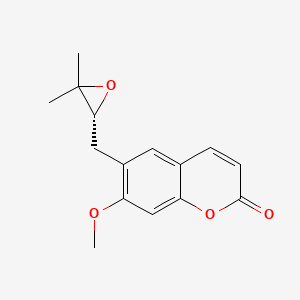
Paclitaxel octadecanedioate
Overview
Description
Paclitaxel octadecanedioate is a prodrug form of paclitaxel, which is a well-known chemotherapeutic agent. This compound is created by conjugating paclitaxel with 1,18-octadecanedioic acid . Unlike paclitaxel, this compound does not promote tubulin polymerization in vitro at a concentration of 10 μM . It has shown cytotoxic effects on various cancer cell lines and has been effective in reducing tumor growth in mouse models .
Mechanism of Action
Target of Action
Paclitaxel octadecanedioate, also known as Paclitaxel, primarily targets microtubules in cells . Microtubules are essential components of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, facilitating cell division .
Mode of Action
Paclitaxel interacts with its targets, the microtubules, by promoting their assembly from tubulin dimers and stabilizing them against depolymerization . This hyper-stabilization of microtubules interferes with their normal dynamic reorganization, which is essential for vital interphase and mitotic cellular functions . The drug can distort mitotic spindles, resulting in the breakage of chromosomes .
Biochemical Pathways
The primary biochemical pathway affected by Paclitaxel is the cell cycle , specifically the mitotic phase . By stabilizing microtubules, Paclitaxel inhibits the normal function of microtubules during cell division, thereby arresting the cell cycle at the G2/M transition . This leads to cell cycle arrest and subsequent apoptosis .
Pharmacokinetics
The drug is mainly administered as two formulations: Cremophor EL diluted or nanoparticle albumin bound . The time above a threshold paclitaxel plasma concentration (0.05 µmol/L) is important for the efficacy and toxicity of the drug .
Result of Action
The result of Paclitaxel’s action is the inhibition of cell division and the induction of apoptosis . By preventing the normal function of microtubules during cell division, Paclitaxel blocks the growth of the cancer . This makes it an effective treatment for various types of cancer, including ovarian, breast, and lung cancer .
Action Environment
The action of Paclitaxel can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy and toxicity. Paclitaxel is known to bind more strongly to the metabolic enzyme CYP3A4 than some other drugs, which can influence its metabolism and thus its action . Furthermore, the drug’s stability and efficacy can be affected by the formulation in which it is administered .
Biochemical Analysis
Biochemical Properties
Paclitaxel octadecanedioate interacts with various enzymes, proteins, and other biomolecules. The pharmacological activity of paclitaxel is mainly determined by the ester side chain at C-13 position, the A ring, the C-2 benzoyl group and the oxetane ring in its structure . Unlike other microtubule-targeting anticancer agents that prevent the polymerization of microtubules, paclitaxel induces mitotic arrest by microtubule hyper-stabilization .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inducing cell cycle arrest and induction of mitotic catastrophe . It has been shown to induce the expression of several pro-apoptosis mediators and can modulate the activity of anti-apoptosis mediators .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Paclitaxel is a novel antimicrotubule agent that promotes the assembly of microtubules from tubulin dimers and stabilizes microtubules by preventing depolymerization . This stability results in the inhibition of the normal dynamic reorganization of the microtubule network that is essential for vital interphase and mitotic cellular functions .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that chronic treatment of Drosophila larvae with paclitaxel caused degeneration and altered the branching pattern of nociceptive neurons, and reduced thermal nociceptive responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that all mice CIPN models treated with either paclitaxel or cisplatin using an administration route used in clinical practice seem suitable models .
Metabolic Pathways
This compound is involved in various metabolic pathways. The paclitaxel biosynthetic pathway in yew is divided into three main stages .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Paclitaxel elimination is regulated by a wide array of genes involved in metabolism and extracellular transport .
Subcellular Localization
Studies on paclitaxel have shown that it induces nuclear translocation of FOXO3a in breast cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Paclitaxel octadecanedioate is synthesized by conjugating paclitaxel with 1,18-octadecanedioic acid. The process involves the esterification of paclitaxel with the diacid under specific conditions to form the prodrug .
Industrial Production Methods: The industrial production of this compound involves the use of human serum albumin to form a 5:1 mixture with the prodrug. This mixture is then used for its cytotoxic properties against cancer cells . The production process includes steps such as dissolution in ethanol, evaporation under vacuum, and mixing with albumin powders .
Chemical Reactions Analysis
Types of Reactions: Paclitaxel octadecanedioate undergoes various chemical reactions, including esterification and hydrolysis. The esterification process is used to synthesize the compound, while hydrolysis can break it down into its constituent parts .
Common Reagents and Conditions:
Esterification: Involves the use of 1,18-octadecanedioic acid and paclitaxel under acidic conditions.
Hydrolysis: Can be carried out under basic or acidic conditions to break down the ester bond.
Major Products Formed: The major products formed from the hydrolysis of this compound are paclitaxel and 1,18-octadecanedioic acid .
Scientific Research Applications
Paclitaxel octadecanedioate has several scientific research applications:
Comparison with Similar Compounds
Paclitaxel: The parent compound, known for its microtubule-stabilizing properties.
Docetaxel: A similar chemotherapeutic agent with a hydroxyl group at the C10 position instead of an acetate group.
Cabazitaxel: Another taxane derivative used in chemotherapy.
Uniqueness: Paclitaxel octadecanedioate is unique due to its prodrug nature, which allows for improved solubility and targeted delivery compared to paclitaxel. This enhances its cytotoxic effects and reduces side effects associated with traditional paclitaxel therapy .
Properties
IUPAC Name |
18-[(1S,2R)-1-benzamido-3-[[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl]oxy]-3-oxo-1-phenylpropan-2-yl]oxy-18-oxooctadecanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H83NO17/c1-41-47(39-65(77)58(82-60(75)46-34-26-21-27-35-46)56-63(6,48(69)38-49-64(56,40-78-49)83-43(3)68)57(73)54(79-42(2)67)52(41)62(65,4)5)80-61(76)55(53(44-30-22-19-23-31-44)66-59(74)45-32-24-20-25-33-45)81-51(72)37-29-18-16-14-12-10-8-7-9-11-13-15-17-28-36-50(70)71/h19-27,30-35,47-49,53-56,58,69,77H,7-18,28-29,36-40H2,1-6H3,(H,66,74)(H,70,71)/t47-,48-,49+,53-,54+,55+,56-,58-,63+,64-,65+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJFZDIRENPICR-SNNBKDRYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)CCCCCCCCCCCCCCCCC(=O)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)CCCCCCCCCCCCCCCCC(=O)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H83NO17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1150.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


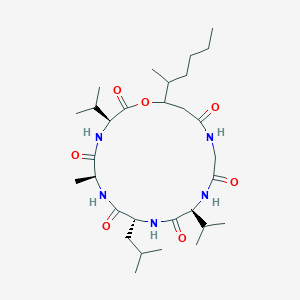
![(1R,2R,3aS,4R,5E,8aR,11aR,12E,14aS)-1,2,3,3a,4,7,8,8a,9,10,11,11a,14,14a-tetradecahydro-3a,6,12-trimethyl-9-methylene-1-(1-methylethyl)-dicyclopenta[a,f]cyclododecene-2,4-diol](/img/structure/B3025963.png)
![6-[(S)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one](/img/structure/B3025964.png)
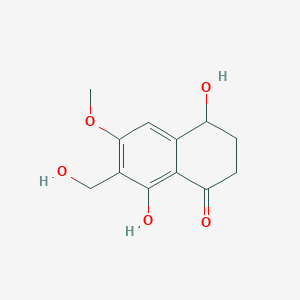
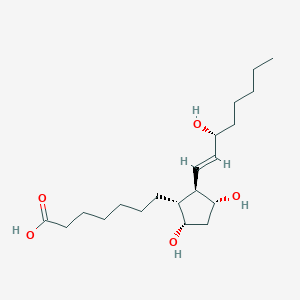
![2-(2-chlorophenyl)-4-(4-hydroxyphenyl)-5H-indeno[1,2-b]pyridin-6-ol](/img/structure/B3025969.png)
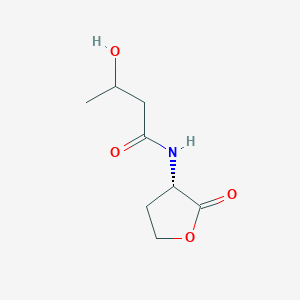
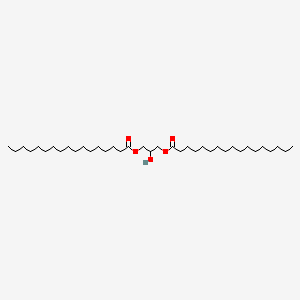
![5-[3-(5-Mercapto-1,3,4-oxadiazol-2-yl)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3025976.png)
